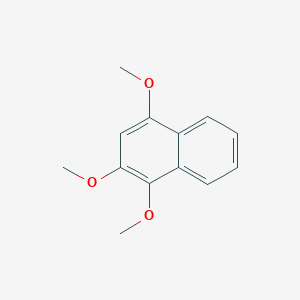

1,2,4-Trimethoxynaphthalene

描述

1,2,4-Trimethoxynaphthalene (C₁₃H₁₄O₃, molecular weight 218.25 g/mol) is a methoxy-substituted naphthalene derivative. It was first isolated from the bacterium Amycolatopsis sp. YIM10, identified in a rare earth mine in Inner Mongolia, China . Structural elucidation via LC-MS, HRESIMS, and NMR (¹H, ¹³C, HSQC, HMBC, and COSY) confirmed its methoxy groups at positions 1, 2, and 4 on the naphthalene backbone . Notably, this marked the first bacterial source of this compound, expanding its ecological significance .

In synthetic chemistry, this compound has been used as a nucleophile for O-glycoside formation, though steric hindrance limits its utility in C-glycoside synthesis .

属性

CAS 编号 |

60683-53-6 |

|---|---|

分子式 |

C13H14O3 |

分子量 |

218.25 g/mol |

IUPAC 名称 |

1,2,4-trimethoxynaphthalene |

InChI |

InChI=1S/C13H14O3/c1-14-11-8-12(15-2)13(16-3)10-7-5-4-6-9(10)11/h4-8H,1-3H3 |

InChI 键 |

WYZRFRHDHZZWIH-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)OC |

产品来源 |

United States |

相似化合物的比较

Structural Isomers and Natural Sources

Trimethoxynaphthalene isomers differ in methoxy group positioning, influencing their physicochemical properties and bioactivities. Key analogs include:

Key Observations :

Physicochemical Properties

Structure-Activity Relationship (SAR) :

- The 6-O-benzoyl group in naphthaquinone derivatives enhances antitumor activity .

- Methoxy positioning affects electronic distribution and steric interactions, altering enzyme binding (e.g., PTP-1B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。